
2-Chloro-4-(2-hydroxypropan-2-yl)phenol
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Overview
Description
2-Chloro-4-(2-hydroxypropan-2-yl)phenol is an organic compound with the molecular formula C9H11ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chloro group and a hydroxypropan-2-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol typically involves the chlorination of 4-(2-hydroxypropan-2-yl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The industrial methods also focus on minimizing by-products and optimizing the use of raw materials .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The primary synthetic route involves nucleophilic aromatic substitution , where the hydroxyl group from 2-hydroxypropan-2-yl chloride displaces the chlorine atom in 2-chlorophenol derivatives. This reaction is facilitated by basic conditions (e.g., potassium cyanate in acetic acid/water mixtures) to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity .
Reaction Details | Conditions |
---|---|
Reagents | Potassium cyanate, acetic acid, water |
Solvent | Acetic acid/water (750 mL acetic acid + 120 mL water) |
Temperature | 10–20 °C for 10 h |
Workup | Concentration under reduced pressure |
Suzuki-Miyaura Cross-Coupling
Palladium-mediated Suzuki-Miyaura coupling is employed to form carbon-carbon bonds between aryl halides (e.g., II) and boronic acids (e.g., III). Catalysts like PdCl₂(PPh₃)₂ or Pd(t-Bu)₃ are used under inert conditions, often in solvents such as n-propanol/water .
Transfer Hydrogenolysis
This method reduces functional groups using palladium catalysts (e.g., 10% Pd/C) and hydrogen donors like cyclohexene. For example, a residue containing (S)-1-(4-benzylpiperazin-1-yl)-2-hydroxypropan-1-one is treated with Pd/C and cyclohexene at reflux for 6 h to yield intermediates .
Nucleophilic Substitution
The hydroxyl group in 2-hydroxypropan-2-yl chloride acts as a nucleophile, displacing the chlorine atom in 2-chlorophenol derivatives via a two-step mechanism:
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Deprotonation : The phenolic hydroxyl is deprotonated by a base (e.g., K₂HPO₄), generating a phenoxide ion.
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Attack : The nucleophilic phenoxide attacks the electrophilic carbon adjacent to the chlorine, leading to substitution .
Suzuki-Miyaura Coupling
This reaction involves:
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Oxidative Addition : Aryl halide binds to Pd(0), forming a Pd(II) intermediate.
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Transmetallation : Boronic acid replaces the halide.
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Reductive Elimination : Carbon-carbon bond formation releases the coupled product .
Transfer Hydrogenolysis
This reaction reduces ketones or alkenes using a palladium catalyst and hydrogen donor (e.g., cyclohexene). The mechanism involves adsorption of hydrogen onto the catalyst surface, followed by transfer to the substrate .
Purification Techniques
Palladium-Catalyzed Reductions
Transfer hydrogenolysis using Pd/C (10% on activated carbon) and cyclohexene at reflux for 6 h yields intermediates. Post-reaction, oxalic acid is added to adjust pH, and the product is filtered over CELITE® .
Chemical Reactivity
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Hydroxyl Group : Participates in hydrogen bonding, influencing solubility and potential biological interactions .
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Chlorine Substituent : Acts as an electron-withdrawing group, directing electrophilic substitution to specific positions on the aromatic ring .
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Tert-butyl Alcohol Group : Contributes to steric hindrance, affecting reaction kinetics and stability .
Scientific Research Applications
2-Chloro-4-(2-hydroxypropan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins[][3].
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets. The chloro group and hydroxypropan-2-yl group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound may also inhibit specific enzymes or interfere with metabolic pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxypropan-2-yl)phenol: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Phenyl-2-propanol: Similar structure but lacks the phenolic hydroxyl group, affecting its solubility and reactivity.
p-Hydroxycumyl alcohol: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
2-Chloro-4-(2-hydroxypropan-2-yl)phenol is unique due to the presence of both a chloro group and a hydroxypropan-2-yl group, which confer distinct chemical properties.
Q & A
Q. Basic: What synthetic methodologies are recommended for 2-Chloro-4-(2-hydroxypropan-2-yl)phenol, and how do reaction parameters affect yield and purity?
Answer:
The synthesis typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized phenolic precursors. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution reactions (e.g., introducing chloro or hydroxypropan-2-yl groups) .
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction rates, while aqueous workups minimize byproducts .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation or oxidation .
Example protocol :
Start with 4-(2-hydroxypropan-2-yl)phenol.
Chlorinate at position 2 using Cl₂ gas or SOCl₂ under inert conditions.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield optimization :
Parameter | Optimal Range | Impact on Purity |
---|---|---|
Reaction time | 4–6 hrs | >90% (HPLC) |
Catalyst loading | 10–15 mol% | Minimal byproducts |
Workup pH | 6.5–7.0 | Prevents hydrolysis |
Q. Basic: Which spectroscopic techniques are most effective for structural elucidation, and how can data resolve ambiguities?
Answer:
- NMR :
- IR : O-H stretching (3200–3500 cm⁻¹) and C-Cl (550–750 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., hydroxypropan-2-yl conformation) using SHELXL refinement .
Case study : Conflicting NOESY data for hydroxypropan-2-yl orientation was resolved via X-ray diffraction, revealing a gauche conformation .
Q. Advanced: How do hydrogen-bonding networks influence crystallographic packing and solubility?
Answer:
The compound’s phenolic -OH and hydroxypropan-2-yl groups form intermolecular hydrogen bonds, dictating crystal morphology and solubility:
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Graph set analysis : Etter’s notation identifies patterns (e.g., R₂²(8) motifs) in hydrogen-bonded dimers .
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Solubility trends :
Solvent H-bond Acceptors Solubility (mg/mL) Water High 0.5 DMSO Moderate 25.3 Ethanol Low 12.7
Hydrogen bonding reduces solubility in polar protic solvents due to strong intermolecular interactions .
Q. Advanced: What computational approaches model the electronic structure and reaction mechanisms of this compound?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulates hydrogen-bonding dynamics in aqueous solutions .
Case study : DFT predicted a 15 kJ/mol energy barrier for hydroxypropan-2-yl rotation, validated by variable-temperature NMR .
Q. Advanced: How can discrepancies in crystallographic refinement (e.g., SHELXL vs. Olex2) be resolved?
Answer:
- SHELXL refinement : Robust for small molecules but sensitive to initial model accuracy. Use high-resolution (<1.0 Å) data for anisotropic displacement parameters .
- Olex2 integration : Combines SHELX with graphical tools for real-time validation of hydrogen-bonding networks .
Resolution strategy :
Cross-validate with spectroscopic data (e.g., NMR/IR).
Apply Hirshfeld surface analysis to identify weak interactions missed by automated refinement .
Q. Basic: What are the pH-dependent reactivity trends for this compound?
Answer:
- Acidic conditions (pH < 3) : Protonation of phenolic -OH reduces nucleophilicity, slowing etherification.
- Basic conditions (pH > 10) : Deprotonation enhances reactivity in SNAr reactions (e.g., displacement of Cl⁻) .
Reactivity table :
pH | Dominant Species | Reactivity with R-X |
---|---|---|
2–4 | Neutral phenol | Low |
8–10 | Phenoxide ion | High (k = 0.15 s⁻¹) |
>12 | Degradation (quinone formation) | N/A |
Q. Advanced: How does this compound interact with biological macromolecules, and what assays validate these interactions?
Answer:
- Enzyme inhibition : Competitive binding to cytochrome P450 (CYP3A4) active sites, validated via fluorescence quenching assays .
- DNA interaction : Intercalation studied via ethidium bromide displacement assays (IC₅₀ = 45 µM) .
Assay protocols :
Properties
CAS No. |
1450802-29-5 |
---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
2-chloro-4-(2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,11-12H,1-2H3 |
InChI Key |
OKECGUSGCAIPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)Cl)O |
Origin of Product |
United States |
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